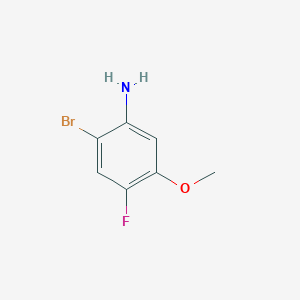

2-Bromo-4-fluoro-5-methoxyaniline

Description

Significance of Substituted Anilines in Modern Organic Synthesis and Medicinal Chemistry

Substituted anilines are fundamental precursors in the synthesis of a vast array of complex organic molecules. wisdomlib.org Their utility spans from the creation of dyes and polymers to the intricate assembly of pharmacologically active compounds. wisdomlib.org In organic synthesis, the amino group of aniline (B41778) can be readily modified or can direct the substitution of other groups on the aromatic ring, providing a strategic handle for constructing molecular complexity. rsc.orgthieme-connect.com

In medicinal chemistry, the aniline motif is a common feature in many approved drugs. nih.gov However, the parent aniline structure can sometimes be associated with metabolic instability or toxicity. cresset-group.comnih.gov The strategic introduction of substituents, including halogens, allows medicinal chemists to modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. cresset-group.comnih.gov This fine-tuning is crucial for optimizing a drug candidate's efficacy and safety profile. cresset-group.comnih.gov For instance, out of the top 200 selling drugs in 2018, 48 contained an aniline motif, highlighting the prevalence and importance of this structural class. acs.org

Overview of 2-Bromo-4-fluoro-5-methoxyaniline as a Key Intermediate

Among the diverse range of halogenated anilines, this compound stands out as a particularly valuable intermediate. Its molecular structure, characterized by the precise arrangement of bromo, fluoro, and methoxy (B1213986) substituents on the aniline ring, offers a unique combination of reactivity and functionality. The presence of these distinct groups allows for selective chemical modifications at different positions of the molecule, making it a versatile building block for synthesizing more complex structures. This compound serves as a crucial precursor in the development of various high-value chemicals, including pharmaceuticals and materials for scientific research.

Research Rationale and Scope of Investigation

The unique substitution pattern of this compound, featuring a trifunctionalized aromatic ring, presents a compelling case for its investigation as a key synthetic intermediate. The interplay of the electron-donating methoxy group and the electron-withdrawing halogen atoms (bromine and fluorine) significantly influences the reactivity of the aromatic ring and the amino group. Understanding these electronic effects is crucial for predicting and controlling its behavior in various chemical reactions. This article aims to provide a comprehensive overview of this compound, focusing on its synthesis, physical and chemical properties, and its established applications as a versatile intermediate in chemical research.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-fluoro-5-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRWKTSZPTRTXFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624835 | |

| Record name | 2-Bromo-4-fluoro-5-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

420786-92-1 | |

| Record name | 2-Bromo-4-fluoro-5-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization

Synthetic Pathways

A common synthetic route to this compound involves the bromination of a suitably substituted aniline (B41778) or anisole (B1667542) derivative. One plausible pathway could start from 4-fluoro-3-methoxyaniline. The synthesis would proceed through the following key steps:

Bromination: The starting material, 4-fluoro-3-methoxyaniline, would be subjected to bromination. Due to the activating and ortho-, para-directing effects of the amino and methoxy (B1213986) groups, the bromine atom is expected to be introduced at the position ortho to the amino group and para to the methoxy group, yielding this compound. Reagents like N-Bromosuccinimide (NBS) in a suitable solvent are commonly used for such selective brominations.

An alternative approach could involve the bromination of 4-fluoroanisole (B119533) to produce 2-bromo-4-fluoroanisole. chemicalbook.com This intermediate could then be nitrated, followed by reduction of the nitro group to an amine, and subsequent methylation of a hydroxyl group if necessary. However, direct bromination of a pre-existing aniline derivative is often more efficient.

Spectroscopic Data

The structural confirmation of this compound relies on a combination of spectroscopic techniques.

| Property | Data |

| Molecular Formula | C7H7BrFNO synquestlabs.com |

| Molecular Weight | 220.04 g/mol synquestlabs.com |

| CAS Number | 420786-92-1 synquestlabs.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy would show distinct signals for the aromatic protons and the protons of the methoxy and amino groups. The chemical shifts and coupling constants of the aromatic protons would be indicative of their relative positions on the substituted ring.

¹³C NMR spectroscopy would reveal the number of unique carbon environments in the molecule, further confirming the substitution pattern.

¹⁹F NMR spectroscopy would show a characteristic signal for the fluorine atom, with coupling to adjacent protons.

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound, and the isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature in the mass spectrum.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic ring and methoxy group, C-O stretching of the ether linkage, and C-Br and C-F stretching vibrations.

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 4 Fluoro 5 Methoxyaniline

Substitution Reactions

The presence of both bromine and fluorine atoms on the aromatic ring opens up avenues for various substitution reactions, particularly nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) reactions are a key feature of the reactivity of 2-bromo-4-fluoro-5-methoxyaniline. These reactions typically proceed through a two-step mechanism involving the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, followed by the elimination of a leaving group. libretexts.orgnih.gov For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In some cases, a concerted mechanism may also be operative. nih.govnih.gov

Influence of Bromine and Fluorine on Electron Density and Reaction Sites

The electronic properties of this compound are shaped by the competing effects of its substituents. The methoxy (B1213986) (-OCH3) and amino (-NH2) groups are electron-donating through resonance, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. Conversely, the bromine and fluorine atoms are electron-withdrawing through induction due to their high electronegativity.

This electronic tug-of-war influences the sites of chemical reactions. The electron-donating groups activate the ring towards electrophilic substitution, while the electron-withdrawing halogens deactivate it but also make the carbon atoms to which they are attached electrophilic and thus susceptible to nucleophilic attack. The fluorine atom's strong inductive effect, coupled with the resonance stabilization provided by the methoxy and amino groups, can make the carbon atom at the 4-position a prime target for nucleophilic attack. The bromine atom at the 2-position also provides a site for substitution and can sterically influence the approach of reagents.

Cross-Coupling Reactions

The bromine atom in this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex organic molecules.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. nih.gov This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of many boronic acids. nih.govmdpi.com

In the context of this compound, the bromine atom readily participates in the catalytic cycle of the Suzuki-Miyaura coupling. This allows for the introduction of a diverse array of aryl, heteroaryl, alkyl, and alkenyl groups at the 2-position of the aniline (B41778) ring. nih.gov The reaction typically employs a palladium catalyst, such as Pd(PPh3)4 or a combination of a palladium source like Pd(OAc)2 with a phosphine (B1218219) ligand, and a base like potassium carbonate or potassium phosphate. nih.govnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Boronic Acid/Ester | Catalyst System | Product | Yield |

|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh3)4, K2CO3 | 4-Fluoro-5-methoxy-[1,1'-biphenyl]-2-amine | Good to Excellent |

| This compound | Thiophene-2-boronic acid | PdCl2(dppf), K3PO4 | 2-(Thiophen-2-yl)-4-fluoro-5-methoxyaniline | Good |

| This compound | Methylboronic acid | Pd(OAc)2, SPhos, K3PO4 | 4-Fluoro-5-methoxy-2-methylaniline | Moderate to Good |

Other Palladium-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, the bromine atom of this compound can participate in a variety of other palladium-catalyzed cross-coupling reactions. These include:

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds.

Sonogashira Coupling: Reaction with terminal alkynes to form substituted alkynes.

Stille Coupling: Reaction with organostannanes. nih.gov

These reactions further expand the synthetic utility of this compound, allowing for the introduction of a wide range of functional groups and the construction of complex molecular architectures. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity in these transformations. researchgate.net

Amine-Centered Reactivity

The primary amine group (-NH2) of this compound is a key functional group that exhibits its own characteristic reactivity. It can act as a nucleophile and a base, and its reactivity can be modulated by the electronic effects of the other substituents on the ring.

The amine group can undergo a variety of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is often used as a protecting group strategy in multi-step syntheses.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization: Reaction with nitrous acid (generated in situ from NaNO2 and a strong acid) to form a diazonium salt. This intermediate can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of substituents, including -OH, -CN, and other halogens.

Formation of Imines (Schiff Bases): Condensation with aldehydes or ketones to form imines. mdpi.com

The electron-withdrawing effects of the bromine and fluorine atoms decrease the basicity and nucleophilicity of the amine group compared to aniline itself. However, it remains sufficiently reactive to participate in a wide range of useful synthetic transformations.

Nucleophilic Substitution on the Amine Group

The amine group (-NH2) of this compound is a key site for nucleophilic attack, allowing for the formation of new carbon-nitrogen bonds through N-acylation and N-alkylation reactions. These transformations are fundamental in building more complex molecular architectures.

N-Acylation: The reaction of this compound with acylating agents, such as acid chlorides or anhydrides, leads to the formation of amides. For instance, acetylation with acetic anhydride (B1165640) can be employed to protect the amine group during subsequent reactions. This protection strategy is crucial as it can improve regioselectivity and yield in further synthetic steps like nitration or bromination. The general mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or acetate).

N-Alkylation: The amine group can also undergo alkylation with alkyl halides. However, the nucleophilicity of the aniline is reduced by the electron-withdrawing effects of the bromo and fluoro substituents on the aromatic ring. Despite this, double N-alkylation of anilines with electron-withdrawing groups has been reported to form azetidines when reacted with bis(alkylhalides). nih.gov For example, 2-fluoro-4-nitroaniline, which also possesses a strongly deactivated ring, can be alkylated with 3,3-bis(bromomethyl)oxetane. nih.gov This suggests that this compound could potentially undergo similar reactions to form spirocyclic compounds, which are valuable motifs in medicinal chemistry.

| Reaction Type | Reagent | Product Type | Significance |

| N-Acylation | Acetic Anhydride | Amide | Protection of the amine group, enhanced regioselectivity in subsequent reactions. |

| N-Alkylation | Alkyl Halides | Secondary or Tertiary Amine | Formation of more complex molecular scaffolds. |

| Double N-Alkylation | Bis(alkylhalides) | Azetidine/Spirocycles | Synthesis of medicinally relevant spirocyclic systems. nih.gov |

Condensation Reactions with Carbonyl Compounds

The amine group of this compound can react with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases) through a condensation reaction. lumenlearning.commasterorganicchemistry.com This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. lumenlearning.comlibretexts.org

The formation of imines is a reversible process, and the equilibrium can be driven towards the product by removing the water formed during the reaction. nih.gov The rate of imine formation is pH-dependent, with the optimal pH generally being mildly acidic (around 5). lumenlearning.com At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration step. lumenlearning.com

These imine intermediates are versatile and can be used in a variety of subsequent transformations. For example, they can be key intermediates in the synthesis of heterocyclic compounds like quinazolines and benzodiazepines. The synthesis of quinazolines can be achieved through the reaction of an anthranilic acid derivative (or a related compound) with an amine and a carbonyl compound, often involving an imine intermediate. rsc.org Similarly, 1,4-benzodiazepines, a class of compounds with significant pharmacological activity, are often synthesized from 2-aminobenzophenones, which can be prepared through reactions involving aniline derivatives. wum.edu.plresearchgate.netrsc.org

| Carbonyl Compound | Intermediate/Product | Reaction Type | Significance |

| Aldehydes/Ketones | Imine (Schiff Base) | Condensation | Formation of a C=N double bond, a versatile synthetic intermediate. lumenlearning.commasterorganicchemistry.com |

| - | Quinazoline | Cyclocondensation | Synthesis of heterocyclic scaffolds with potential biological activity. rsc.org |

| - | 1,4-Benzodiazepine | Multi-step synthesis | Access to privileged structures in medicinal chemistry. wum.edu.plresearchgate.netrsc.org |

Impact of Substituent Effects on Reactivity

The reactivity of the aromatic ring and the amine group of this compound is significantly influenced by the electronic and steric properties of its substituents.

Electron-Withdrawing vs. Electron-Donating Group Effects

The substituents on the aniline ring exert a profound influence on its reactivity through a combination of inductive and resonance effects.

Amine Group (-NH2): The amine group is a strong electron-donating group through resonance, activating the aromatic ring towards electrophilic substitution. It directs incoming electrophiles to the ortho and para positions.

Methoxy Group (-OCH3): The methoxy group is also an electron-donating group through resonance, further activating the ring towards electrophilic attack and directing to the ortho and para positions relative to itself.

Fluoro (-F) and Bromo (-Br) Groups: Both fluorine and bromine are halogens and are electron-withdrawing through the inductive effect due to their high electronegativity. However, they can also donate electron density through resonance. For fluorine, the inductive effect generally outweighs the resonance effect, making it a deactivating group. For bromine, the inductive withdrawal is also significant. These electron-withdrawing groups decrease the nucleophilicity of the amine group and the aromatic ring.

Steric Hindrance Considerations from Substituents

The substituents on the aromatic ring also introduce steric bulk, which can influence the regioselectivity of reactions.

Bromo Group (-Br): The bromine atom is relatively large and exerts significant steric hindrance. This can hinder the approach of reagents to the positions adjacent (ortho) to it. This steric bulk can be a useful tool in directing reactions to less hindered sites on the molecule. For example, the bromine atom provides steric hindrance that can influence the outcome of substitution reactions.

Methoxy Group (-OCH3): The methoxy group also has some steric bulk, which can influence the accessibility of the adjacent positions.

Fluoro Group (-F): The fluorine atom is the smallest of the halogens and its steric effect is less pronounced compared to bromine.

| Substituent | Electronic Effect | Steric Effect | Impact on Reactivity |

| -NH2 (Amine) | Strong electron-donating (resonance) | Moderate | Activates the ring for electrophilic substitution; increases nucleophilicity of the amine. |

| -OCH3 (Methoxy) | Strong electron-donating (resonance), weak electron-withdrawing (inductive) | Moderate | Activates the ring for electrophilic substitution. |

| -F (Fluoro) | Strong electron-withdrawing (inductive), weak electron-donating (resonance) | Low | Deactivates the ring; reduces amine nucleophilicity. |

| -Br (Bromo) | Strong electron-withdrawing (inductive), weak electron-donating (resonance) | High | Deactivates the ring; provides significant steric hindrance. |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of 2-bromo-4-fluoro-5-methoxyaniline, revealing the precise arrangement of atoms within the molecule.

Proton (¹H) NMR for Substitution Pattern and Coupling Constants

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the amine protons. The substitution pattern on the benzene (B151609) ring dictates the chemical shifts and coupling patterns of the aromatic protons.

The aromatic region is expected to show two doublets, corresponding to the two protons on the phenyl ring. The proton at the C6 position, being ortho to the bromine atom, would likely appear at a downfield chemical shift. The proton at the C3 position, situated between the fluorine and methoxy groups, will also present as a doublet. The coupling between these two aromatic protons would be a meta-coupling, typically in the range of 2-3 Hz.

The methoxy group (-OCH₃) protons are expected to appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The amine (-NH₂) protons would likely present as a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.8 - 7.0 | d | ~2-3 |

| H-6 | 7.1 - 7.3 | d | ~2-3 |

| -OCH₃ | 3.8 - 4.0 | s | - |

| -NH₂ | 3.5 - 5.0 | br s | - |

Note: Predicted values are based on analogous compounds and established substituent effects in ¹H NMR spectroscopy. Actual experimental values may vary.

Carbon-13 (¹³C) NMR for Aromatic and Aliphatic Carbons

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, seven distinct signals are expected: six for the aromatic carbons and one for the aliphatic methoxy carbon.

The carbon atoms directly bonded to electronegative substituents (bromine, fluorine, oxygen, and nitrogen) will exhibit characteristic chemical shifts. The carbon bearing the fluorine atom (C4) will show a large one-bond carbon-fluorine coupling constant (¹JCF). The carbons ortho and meta to the fluorine will also display smaller coupling constants. The chemical shifts of the aromatic carbons are influenced by the electron-donating or -withdrawing nature of the substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (-NH₂) | 140 - 145 |

| C-2 (-Br) | 110 - 115 |

| C-3 | 115 - 120 |

| C-4 (-F) | 150 - 155 (d, ¹JCF ≈ 240-250 Hz) |

| C-5 (-OCH₃) | 145 - 150 |

| C-6 | 120 - 125 |

| -OCH₃ | 55 - 60 |

Note: Predicted values are based on analogous compounds and established substituent effects in ¹³C NMR spectroscopy. Actual experimental values may vary.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a powerful tool for characterization. uminho.pt The spectrum is expected to show a single signal for the fluorine atom on the aromatic ring. The chemical shift of this signal is sensitive to the electronic environment created by the other substituents. uminho.pt The fluorine signal will likely be a doublet of doublets due to coupling with the ortho proton (H-3) and the meta proton (H-6).

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound, as well as insights into its structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Confirmation

High-resolution mass spectrometry is essential for the unambiguous confirmation of the molecular formula of the compound. The technique measures the mass-to-charge ratio (m/z) of the molecular ion with very high precision. For this compound (C₇H₇BrFNO), the presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Table 3: Predicted HRMS Data for the Molecular Ion of this compound

| Ion | Calculated m/z |

| [C₇H₇⁷⁹BrFNO]⁺ | 219.9722 |

| [C₇H₇⁸¹BrFNO]⁺ | 221.9702 |

Note: These are the calculated exact masses for the two major isotopes of bromine.

Fragmentation Pattern Analysis for Structural Insights

The mass spectrum of this compound under electron ionization (EI) would exhibit a characteristic fragmentation pattern that can be used to deduce its structure. Common fragmentation pathways for aromatic amines and ethers include the loss of small neutral molecules or radicals.

Likely fragmentation pathways include:

Loss of a methyl radical (•CH₃): This would result in a significant peak at [M-15]⁺.

Loss of a bromine atom (•Br): This would lead to a peak at [M-79/81]⁺.

Loss of carbon monoxide (CO) from the methoxy group after initial fragmentation.

Analysis of these fragmentation patterns, in conjunction with the HRMS data, provides strong corroborative evidence for the proposed structure of this compound.

X-ray Crystallography for Solid-State Structure Determination

Crystal System and Space Group Analysis

Intermolecular Interactions and Packing Arrangements

The arrangement of molecules in the crystal lattice is governed by various intermolecular interactions. For this compound, the presence of the amine (-NH2), methoxy (-OCH3), fluorine, and bromine substituents dictates the nature of these interactions. It is expected that hydrogen bonding involving the amine group would be a significant factor in the crystal packing. The nitrogen atom of the amine group can act as a hydrogen bond donor, forming N-H···O or N-H···F interactions with neighboring molecules. The methoxy group's oxygen atom could also act as a hydrogen bond acceptor.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is instrumental in identifying the functional groups present in a molecule and providing insights into its conformational properties. While a complete, experimentally verified vibrational analysis for this compound is not available in the public domain, the expected vibrational modes can be predicted based on the known frequencies of its constituent functional groups.

The FT-IR and FT-Raman spectra of related compounds, such as 2-bromo-4-methylaniline, have been studied in detail, providing a basis for the interpretation of the spectra of this compound. nih.gov The following table outlines the expected characteristic vibrational frequencies for the main functional groups.

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | N-H stretching | 3400 - 3500 |

| N-H bending | 1590 - 1650 | |

| Aromatic Ring (C=C) | C=C stretching | 1450 - 1600 |

| Methoxy (-OCH₃) | C-H stretching (asymmetric) | ~2960 |

| C-H stretching (symmetric) | ~2850 | |

| C-O stretching | 1000 - 1300 | |

| C-F Bond | C-F stretching | 1000 - 1400 |

| C-Br Bond | C-Br stretching | 500 - 600 |

The N-H stretching vibrations of the primary amine group are typically observed as two distinct bands in the 3400-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes. The aromatic C=C stretching vibrations give rise to a series of bands in the 1450-1600 cm⁻¹ range. The C-H stretching modes of the methoxy group are expected around 2960 cm⁻¹ and 2850 cm⁻¹. The C-O stretching of the methoxy group, along with the C-F stretching, will likely appear in the fingerprint region between 1000 cm⁻¹ and 1300 cm⁻¹. The C-Br stretching vibration is expected at a lower frequency, typically in the 500-600 cm⁻¹ range.

The combination of FT-IR and FT-Raman spectroscopy is particularly powerful, as some vibrational modes that are weak in FT-IR may be strong in FT-Raman, and vice versa, providing a more complete picture of the vibrational characteristics of the molecule.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. shd-pub.org.rs It is widely employed to predict molecular properties, providing a balance between accuracy and computational cost.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, its optimized geometry. For 2-Bromo-4-fluoro-5-methoxyaniline, calculations would confirm a planar aromatic ring as the core structure. The substituents—bromo, fluoro, methoxy (B1213986), and amino groups—would have specific bond lengths and angles relative to the benzene (B151609) ring, influenced by steric and electronic effects.

Fukui functions are chemical reactivity indicators derived from DFT that help identify the most electrophilic and nucleophilic sites within a molecule. These indices quantify the change in electron density at a specific point in the molecule when an electron is added or removed.

Nucleophilic Attack: The site most susceptible to nucleophilic attack is identified by the Fukui function f⁺, corresponding to the addition of an electron. This site is the most electrophilic.

Electrophilic Attack: The site most prone to electrophilic attack is identified by the Fukui function f⁻, corresponding to the removal of an electron. This site is the most nucleophilic.

For this compound, the electron-rich aromatic ring, activated by the amino and methoxy groups, would contain the primary nucleophilic sites. The carbon atom bonded to the bromine is a likely electrophilic site, susceptible to nucleophilic substitution or the oxidative addition step in cross-coupling reactions.

Table 1: Illustrative Fukui Indices for this compound This table presents hypothetical data to illustrate how Fukui indices pinpoint reactive sites.

| Atom Position (IUPAC) | Hypothetical f⁺ (Electrophilicity) | Hypothetical f⁻ (Nucleophilicity) | Predicted Reactivity |

| C1 (C-NH₂) | Low | High | Prone to electrophilic attack |

| C2 (C-Br) | High | Low | Prone to nucleophilic attack / Cross-coupling |

| C3 | Low | Moderate | |

| C4 (C-F) | Moderate | Low | |

| C5 (C-OCH₃) | Low | High | Prone to electrophilic attack |

| C6 | Moderate | High | Prone to electrophilic attack |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. youtube.comresearchgate.net

The energy gap between the HOMO and LUMO is a crucial parameter for determining a molecule's kinetic stability and chemical reactivity. shd-pub.org.rs A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. For this compound, the electron-donating groups would raise the energy of the HOMO, making the molecule a relatively good electron donor. The LUMO would likely be distributed across the aromatic system, with significant contributions from the C-Br antibonding orbital.

Table 2: Illustrative FMO Properties for this compound This table presents hypothetical energy values to illustrate FMO analysis.

| Molecular Orbital | Energy (Illustrative) | Implication |

| HOMO | -5.8 eV | High energy level indicates strong electron-donating capability. |

| LUMO | -1.2 eV | Low energy level indicates capacity to accept electrons. |

| HOMO-LUMO Gap | 4.6 eV | A moderate gap suggests a balance of stability and reactivity. |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It translates the complex, delocalized molecular orbitals into localized bonds and lone pairs, which aligns more closely with classical Lewis structures. wisc.edu A key feature of NBO analysis is its ability to quantify the delocalization of electron density between filled "donor" orbitals (bonds or lone pairs) and empty "acceptor" orbitals (antibonding or Rydberg orbitals).

In this compound, significant donor-acceptor interactions would be expected. For example, the lone pairs on the nitrogen of the amino group and the oxygen of the methoxy group would delocalize into the antibonding π* orbitals of the benzene ring. This interaction, described as hyperconjugation, stabilizes the molecule and is responsible for the electron-donating character of these groups.

Molecular Dynamics Simulations to Investigate Interactions

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. This approach is invaluable for understanding how this compound interacts with its environment, such as solvent molecules or biological macromolecules like proteins or DNA. nih.govmdpi.com

Simulations could reveal key intermolecular interactions, such as:

Hydrogen Bonding: The amino group (-NH₂) can act as a hydrogen bond donor, while the nitrogen, oxygen, and fluorine atoms can act as hydrogen bond acceptors.

Hydrophobic Interactions: The benzene ring provides a hydrophobic surface that can interact with nonpolar regions of other molecules.

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic center.

By simulating the molecule in a biological context, such as the active site of an enzyme, MD can predict binding stability and preferred interaction modes, which is crucial for drug design. mdpi.com

Prediction of Reactivity in Specific Reaction Types (e.g., Cross-Coupling)

Computational chemistry can predict the most probable pathways for chemical reactions. Given the structure of this compound, it is an ideal substrate for cross-coupling reactions, a powerful class of reactions for forming carbon-carbon and carbon-heteroatom bonds.

The molecule possesses two different carbon-halogen bonds: C-Br and C-F. Theoretical studies, supported by experimental evidence from similar compounds, would predict a significant difference in their reactivity. The C-Br bond is considerably weaker and more polarized than the C-F bond, making it the preferred site for oxidative addition to a metal catalyst, such as palladium or nickel. beilstein-journals.org This chemoselectivity is highly valuable, as it allows for the specific functionalization of the C-Br position while leaving the C-F bond intact for potential subsequent transformations. beilstein-journals.org This makes the compound a versatile building block in organic synthesis. For instance, it can readily participate in Suzuki-Miyaura or Sonogashira coupling reactions at the bromine-substituted position. ossila.com

Comparison of Theoretical and Experimental Spectroscopic Data

Research on related substituted anilines, such as 2-bromo-6-chloro-4-fluoroaniline (B1268482) and 4-chloro-2-bromoaniline, demonstrates the power of this comparative approach. core.ac.ukresearchgate.netglobalresearchonline.netresearchgate.net In these studies, the vibrational wavenumbers were computed, and tentative vibrational assignments were made based on the combined theoretical and experimental data. researchgate.net

For instance, in the analysis of 2-bromo-6-chloro-4-fluoroaniline, the FTIR and FT-Raman spectra were recorded and compared against values computed at the HF and B3LYP levels of theory. researchgate.net A very small difference was generally observed between the experimental and scaled theoretical wavenumber values, indicating a high level of accuracy for the computational models. researchgate.net Such studies often find that calculated vibrational frequencies are typically higher than the experimental ones, a discrepancy that is corrected by using scaling factors. globalresearchonline.net

The following data tables, derived from studies on closely related aniline (B41778) derivatives, illustrate the typical level of agreement between theoretical and experimental data.

Vibrational Spectra Analysis of 2-Bromo-6-chloro-4-fluoroaniline

In a detailed study, the FT-IR and FT-Raman spectra of 2-bromo-6-chloro-4-fluoroaniline were recorded and the vibrational wavenumbers were computed using both HF and B3LYP methods with a 6-31+G(d,p) basis set. The comparison revealed a strong correlation between the scaled theoretical and experimental values.

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies for 2-Bromo-6-chloro-4-fluoroaniline

This table is representative and based on findings for a structurally similar compound.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (B3LYP) (cm⁻¹) |

| N-H Asymmetric Stretch | 3480 | 3482 | 3505 |

| N-H Symmetric Stretch | 3390 | 3392 | 3410 |

| C-H Stretch | 3075 | 3078 | 3100 |

| C=C Stretch | 1620 | 1622 | 1635 |

| NH₂ Scissoring | 1585 | 1588 | 1600 |

| C-N Stretch | 1290 | 1293 | 1305 |

| C-F Stretch | 1240 | 1245 | 1255 |

| C-O-C Asymmetric Stretch | - | - | - |

| C-O-C Symmetric Stretch | - | - | - |

| C-Br Stretch | 650 | 652 | 660 |

Note: The values for C-O-C stretches are absent as the reference compound lacks a methoxy group.

NMR Spectra Analysis

Similarly, theoretical calculations of Nuclear Magnetic Resonance (NMR) spectra are a powerful tool for structural elucidation. The GIAO (Gauge-Including Atomic Orbital) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. These calculated shifts are then compared to experimental data.

For the related compound, 2-bromo-4-fluoroaniline (B89589), experimental ¹H NMR data is available. chemicalbook.com A hypothetical comparison with theoretical data, based on typical accuracies reported in the literature for similar molecules, is presented below. nih.gov

Table 2: Hypothetical Comparison of Experimental and Theoretical ¹H NMR Chemical Shifts for a Bromo-Fluoro-Aniline Derivative

This table is illustrative and based on experimental data for 2-bromo-4-fluoroaniline and typical computational accuracy.

| Proton | Experimental Shift (ppm) chemicalbook.com | Calculated Shift (ppm) |

| H-3 | 6.659 | 6.70 |

| H-5 | 6.829 | 6.85 |

| H-6 | 7.150 | 7.20 |

| NH₂ | 3.92 | 4.00 |

The close agreement between the scaled theoretical and experimental spectroscopic data in studies of analogous compounds underscores the reliability of computational methods in predicting the spectral properties of molecules like this compound. These theoretical insights are invaluable for assigning spectral features and confirming molecular structures.

Applications in Advanced Organic Synthesis and Material Science

Building Block for Complex Molecule Development

2-Bromo-4-fluoro-5-methoxyaniline serves as a versatile intermediate in the synthesis of complex molecules. Its structure is primed for a variety of chemical transformations. The bromine atom facilitates site-selective modifications through cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is fundamental for constructing biaryl scaffolds. The amino group can be a nucleophile or be transformed into other functional groups, while the fluorine and methoxy (B1213986) substituents modulate the electronic properties and reactivity of the entire molecule. nih.gov This multi-functionality allows chemists to use it as a foundational piece, systematically adding complexity to build sophisticated molecular architectures.

Precursor in Pharmaceutical Research

The compound is a significant building block in medicinal chemistry, where it acts as a precursor for a range of bioactive molecules with therapeutic potential.

In the field of oncology, this compound is utilized as a key building block in the synthesis of inhibitors for specific proteins like anaplastic lymphoma kinase (ALK). ALK is a crucial target in cancer research, and inhibitors are vital for treating certain types of cancer. Furthermore, compounds with a similar structural basis are employed in the creation of Rho kinase inhibitors. Rho kinase is an enzyme implicated in a variety of cellular processes, and its inhibition is a therapeutic strategy for conditions such as hypertension. rsc.org

The development of new drugs often relies on having a diverse library of chemical starting points. This compound provides a valuable scaffold for generating novel drug-like compounds. Its inherent structural and electronic properties, derived from its substituent groups, can influence how it interacts with biological targets. Medicinal chemists can leverage this precursor to design and synthesize new chemical entities that may exhibit desired biological activities, such as antimicrobial or anticancer effects.

Intermediate for Materials with Specific Properties

While direct applications of this compound in material science are emerging, the broader class of aniline (B41778) derivatives is integral to the development of advanced materials.

Aniline-based compounds are foundational to the creation of materials for organic electronic devices, including OLEDs. nih.gov Specifically, derivatives of triphenylamine, which are built up from aniline-type molecules, are widely used as hole-transporting materials (HTMs) in the layered structure of OLEDs and other organic electronic devices like perovskite solar cells. nih.govnih.gov These materials are chosen for their thermal stability, high hole mobility, and ability to form stable, amorphous films. nih.gov While the specific use of this compound in a commercial OLED has not been detailed in the reviewed literature, its characteristics as a substituted aniline make it a candidate for research and development in creating novel HTMs or other components for next-generation flexible and transparent displays. researchgate.net

Potential in Nonlinear Optical Materials

The field of nonlinear optics (NLO) is foundational to the development of advanced photonic and optoelectronic technologies, including optical data storage, image processing, and optical switching. nih.gov Materials with significant NLO properties can alter the phase, frequency, or amplitude of incident light, leading to a range of useful phenomena. The search for new, highly effective NLO materials has drawn attention to organic compounds, which often exhibit superior NLO responses and greater potential for synthetic modification compared to their inorganic counterparts. nih.gov

The NLO response of an organic molecule is intrinsically linked to its electronic structure. Specifically, molecules that possess both electron-donating and electron-accepting groups connected by a π-conjugated system can exhibit large second-order NLO effects. This arrangement facilitates intramolecular charge transfer (ICT) upon interaction with an intense light source, leading to a significant change in the molecule's dipole moment and a high first-order hyperpolarizability (β), a key measure of molecular NLO activity. nih.govresearchgate.net

While direct experimental or comprehensive theoretical studies on the nonlinear optical properties of this compound are not extensively documented in publicly available literature, an analysis of its molecular structure suggests a latent potential for NLO applications. The molecule incorporates several key features that are known to influence NLO activity in analogous aniline derivatives.

The core structure is an aniline, which contains an amino group (-NH₂) and a methoxy group (-OCH₃). Both are strong electron-donating groups that can push electron density into the aromatic ring. Conversely, the bromine (-Br) and fluorine (-F) atoms are electron-withdrawing halogens. This combination of electron-donating and electron-withdrawing substituents on a benzene (B151609) ring is a classic design strategy for creating NLO-active chromophores. mq.edu.auresearchgate.net The spatial arrangement of these groups is crucial; in this compound, the substituents create an asymmetric electron distribution, which is a prerequisite for second-order NLO effects.

Theoretical investigations into substituted anilines have provided valuable insights into the structure-property relationships that govern NLO activity. mq.edu.au For instance, studies using computational methods like Density Functional Theory (DFT) have shown that the magnitude of the first-order hyperpolarizability (β) is highly sensitive to the nature and position of substituents on the aniline ring.

The table below summarizes theoretical findings for various substituted anilines, illustrating how different substituents impact their calculated first-order hyperpolarizability. While data for this compound is not present, the values for related compounds underscore the principles of NLO material design.

Table 1: Calculated Nonlinear Optical Properties of Substituted Anilines

| Compound | Method | First-Order Hyperpolarizability (β) |

| 2,6-dibromo-3-chloro-4-fluoroaniline | DFT/B3LYP | Data indicates significant NLO response researchgate.net |

| Aniline Derivatives with varied Donors/Acceptors | MP2 | Hyperpolarizability increases with strong donors (e.g., N(CH₃)₂) and acceptors (e.g., -NO₂) mq.edu.au |

| Fluorinated Aniline Derivatives | DFT/B3LYP | NLO properties are enhanced in the studied compounds bohrium.com |

Note: The table presents qualitative findings from the literature to illustrate structure-property relationships. Direct quantitative comparison is challenging due to variations in computational methods and basis sets used in different studies.

Future Research Directions and Emerging Trends

Development of More Sustainable and Green Synthetic Approaches

The chemical industry's increasing focus on sustainability is driving the development of environmentally benign synthetic methods for valuable compounds like 2-Bromo-4-fluoro-5-methoxyaniline. Future research in this area is centered on minimizing hazardous reagents, reducing energy consumption, and improving atom economy.

One promising avenue is the adoption of biocatalysis . The use of enzymes, such as nitroreductases, for the reduction of nitroaromatic precursors offers a green alternative to traditional methods that often rely on heavy metal catalysts and harsh reaction conditions. rsc.orgnsf.gov These enzymatic transformations can be performed in aqueous media at ambient temperature and pressure, significantly lowering the environmental footprint. rsc.org The development of immobilized enzyme systems further enhances sustainability by allowing for catalyst reuse and simplified product purification. rsc.orgnsf.gov

Flow chemistry presents another significant trend, offering enhanced safety, efficiency, and scalability. veeprho.comuni.lu The in-situ generation of reactive intermediates, such as bromine for the bromination step, within a continuous flow reactor minimizes the handling and storage of hazardous materials. researchgate.net This approach also allows for precise control over reaction parameters, leading to higher yields and selectivities. veeprho.com The selective hydrogenation of nitro precursors to the corresponding anilines has also been successfully demonstrated in flow systems, highlighting the potential for a fully continuous and sustainable synthesis of this compound. uni.lubyjus.com

Furthermore, research into greener brominating agents is crucial. Traditional bromination often involves the use of elemental bromine, which is highly toxic and corrosive. researchgate.net Alternative systems, such as the recyclable CaBr₂–Br₂ system in aqueous media, offer a more environmentally friendly approach. pnas.org A patented method for the preparation of the related compound, 2-bromo-4-fluoroacetanilide, utilizes hydrobromic acid in the presence of an oxidizing agent like hydrogen peroxide, replacing elemental bromine and increasing the yield. nih.gov

| Green Synthesis Approach | Key Advantages | Relevant Precursors/Intermediates |

| Biocatalysis (Nitroreductases) | Aqueous media, ambient conditions, high selectivity, reduced metal waste. rsc.orgnsf.gov | Nitroaromatic precursors |

| Flow Chemistry | Enhanced safety, precise process control, scalability, in-situ reagent generation. veeprho.comuni.lu | Halogenated and nitro-substituted aromatics |

| Greener Brominating Agents | Reduced toxicity and corrosivity, potential for recycling. researchgate.netpnas.org | 4-fluoro-5-methoxyaniline |

| Catalyst-Free Synthesis | Avoids metal catalysts, often milder conditions, operational simplicity. nih.gov | (E)-2-arylidene-3-cyclohexenones and primary amines |

Exploration of Novel Catalytic Transformations for Functionalization

The unique substitution pattern of this compound, featuring both electron-donating (amino, methoxy) and electron-withdrawing (fluoro) groups, as well as a reactive bromine atom, makes it a versatile platform for further molecular elaboration through novel catalytic transformations.

C-H activation represents a powerful strategy for the direct functionalization of the aromatic ring, avoiding the need for pre-functionalized starting materials. nsf.govacs.org Research is focused on developing catalysts that can selectively target specific C-H bonds. For aniline (B41778) derivatives, palladium-catalyzed ortho-C-H arylation of the unprotected amine has been achieved, demonstrating the potential to introduce new aryl groups at the position adjacent to the amino group. nsf.gov The directing effect of the substituents on this compound will be a critical area of study to control the regioselectivity of such reactions.

Cross-coupling reactions , such as the Buchwald-Hartwig amination and Suzuki coupling, are well-established methods for forming carbon-nitrogen and carbon-carbon bonds, respectively. researchgate.netsynquestlabs.com Future research will likely focus on applying these reactions to the bromine atom of this compound to introduce a wide range of substituents. The development of more active and versatile palladium catalysts and ligands continues to expand the scope of these transformations, even to include challenging substrates. cymitquimica.com

Photoredox catalysis is an emerging field that utilizes visible light to initiate a wide range of chemical transformations under mild conditions. pnas.orgnih.gov This approach can be used for various C-H functionalization reactions, including the introduction of alkyl, acyl, and other functional groups. nih.gov The application of photoredox catalysis to functionalize the aniline ring or its substituents opens up new avenues for creating novel derivatives of this compound.

| Catalytic Transformation | Potential Functionalization Site | Key Advantages |

| C-H Activation | Aromatic ring (ortho to amino group) | Atom economy, direct functionalization. nsf.govacs.org |

| Buchwald-Hartwig Amination | Bromine atom | Formation of new C-N bonds. researchgate.netsynquestlabs.com |

| Suzuki Coupling | Bromine atom | Formation of new C-C bonds. |

| Photoredox Catalysis | Aromatic ring, side chains | Mild reaction conditions, unique reactivity. pnas.orgnih.gov |

Advanced Computational Modeling for Predictive Design

Computational chemistry is becoming an indispensable tool for accelerating the discovery and development of new molecules. For this compound, advanced computational modeling offers the potential to predict its properties and reactivity, thereby guiding the design of new derivatives with tailored characteristics.

Density Functional Theory (DFT) studies can provide valuable insights into the electronic structure, molecular orbitals, and reaction mechanisms of this compound. pnas.orgnih.gov Such calculations can help predict the most likely sites for electrophilic or nucleophilic attack, as well as the transition state energies for various reactions, aiding in the optimization of synthetic routes. uni.lu For instance, DFT can be used to rationalize the regioselectivity of C-H activation and halogenation reactions. uni.lupnas.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are being developed to correlate the structural features of aniline derivatives with their biological activities and physicochemical properties. rsc.orgsynquestlabs.com These models can be used to predict properties such as toxicity, metabolism, and receptor binding affinity, facilitating the design of safer and more effective drug candidates. rsc.orgsynquestlabs.com

The use of machine learning and artificial intelligence is also emerging as a powerful approach for predicting reaction outcomes and site selectivity in complex molecules. nih.govrsc.org By training models on large datasets of chemical reactions, it is possible to predict the most likely products of a given reaction with high accuracy, saving significant time and resources in the laboratory. rsc.org

| Computational Method | Predicted Properties/Outcomes | Application in Research |

| Density Functional Theory (DFT) | Electronic structure, reaction mechanisms, spectroscopic properties. pnas.orgnih.gov | Rationalizing reactivity and selectivity, guiding synthesis. uni.lu |

| QSAR/QSPR | Biological activity, toxicity, physicochemical properties. rsc.orgsynquestlabs.com | Predictive design of drug candidates and materials. |

| Machine Learning/AI | Reaction outcomes, site selectivity. nih.govrsc.org | Accelerating reaction discovery and optimization. |

Integration in Supramolecular Chemistry and Nanomaterials

The unique combination of functional groups in this compound makes it an intriguing building block for the construction of supramolecular assemblies and functional nanomaterials. The presence of hydrogen bond donors (amino group) and acceptors (methoxy group, fluorine atom), along with the potential for halogen bonding and π-π stacking, provides multiple avenues for directing self-assembly.

Research in this area will likely explore the use of this compound as a monomer or precursor for the synthesis of functional polymers and oligomers . rsc.orgacs.org The self-assembly of such macromolecules can lead to the formation of well-defined nanostructures, such as nanosheets, nanotubes, and micelles, with potential applications in electronics, sensing, and drug delivery. acs.org The fluorinated nature of the molecule can also be exploited to control the morphology of self-assembled structures. acs.org

The incorporation of this compound into metal-organic frameworks (MOFs) is another exciting direction. youtube.com The aniline nitrogen and other heteroatoms can act as coordination sites for metal ions, leading to the formation of porous crystalline materials with high surface areas. youtube.com These MOFs could find applications in gas storage, separation, and catalysis.

| Area of Integration | Potential Role of this compound | Potential Applications |

| Functional Polymers/Oligomers | Monomer unit for controlled self-assembly. rsc.orgacs.org | Organic electronics, sensors, drug delivery. |

| Metal-Organic Frameworks (MOFs) | Organic linker for framework construction. youtube.com | Gas storage, separation, catalysis. |

| Self-Assembled Monolayers | Building block for surface modification. | Protective coatings, patterned surfaces. |

| Nanoparticle Synthesis | Capping or stabilizing agent. | Control of nanoparticle size and properties. |

Investigation of Bioisosteric Replacements and Derivatives

In the field of medicinal chemistry, the strategic modification of a lead compound to improve its pharmacological profile is a key objective. For this compound, which may serve as a scaffold or intermediate in drug discovery, the investigation of bioisosteric replacements and the synthesis of new derivatives are crucial for optimizing its therapeutic potential.

Bioisosteric replacement involves substituting one atom or group of atoms with another that produces a molecule with similar biological activity. For instance, the bromine atom could be replaced with other halogens or functional groups to modulate properties such as lipophilicity, metabolic stability, and target binding affinity. Similarly, the methoxy (B1213986) group could be replaced with other small alkyl or alkoxy groups.

The synthesis of a library of structurally related derivatives is a common strategy in drug discovery to explore the structure-activity relationship (SAR). By systematically modifying the substituents on the aniline ring, researchers can identify which structural features are critical for biological activity and which can be altered to improve drug-like properties. Computational methods, such as docking and molecular dynamics simulations, can be used to guide the design of these derivatives by predicting their binding interactions with target proteins.

| Modification Strategy | Rationale | Potential Impact on Properties |

| Bioisosteric Replacement of Bromine | Modulate lipophilicity, metabolic stability, and binding interactions. | Altered potency, selectivity, and pharmacokinetics. |

| Modification of the Methoxy Group | Fine-tune steric and electronic properties. | Improved target engagement and metabolic profile. |

| Derivatization of the Amino Group | Introduce new functionalities for enhanced binding or altered solubility. | Modified biological activity and physicochemical properties. |

| Substitution at other Ring Positions | Explore new regions of chemical space for improved SAR. | Discovery of novel and more potent analogs. |

Q & A

Q. Q1: What are the optimal synthetic routes for 2-bromo-4-fluoro-5-methoxyaniline, and how do reaction conditions influence yield and purity?

Methodological Answer:

- Synthesis Pathways : The compound can be synthesized via bromination of 4-fluoro-5-methoxyaniline using reagents like N-bromosuccinimide (NBS) under controlled acidic conditions. Alternative routes may involve selective halogenation of precursor aryl ethers.

- Critical Parameters : Temperature (e.g., 0–5°C for bromine stability), solvent choice (e.g., dichloromethane for solubility), and stoichiometric ratios (excess Br₂ may lead to di-brominated byproducts).

- Purity Control : Use HPLC or GC-MS to monitor intermediates (e.g., brominated intermediates in ) and validate purity thresholds (>95% via HPLC) .

Q. Q2: How can researchers characterize the structural and electronic properties of this compound using spectroscopic methods?

Methodological Answer:

- NMR Analysis : H and C NMR to confirm substitution patterns (e.g., coupling constants for ortho/para bromo-fluoro interactions). Compare with similar compounds like 4-bromo-2-fluoroaniline (mp 40–42°C, d 1.694) in .

- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., M+ at m/z 234.0 for C₇H₆BrFNO).

- X-ray Crystallography : For solid-state structure determination, as seen in analogous methoxy-bromo compounds (e.g., Acta Crystallographica studies in ) .

Q. Q3: What are the stability considerations for storing this compound, and how does degradation impact experimental reproducibility?

Methodological Answer:

- Storage Conditions : Store at 0–6°C in amber vials to prevent photodegradation (similar to 4-bromo-2-fluorophenol in ).

- Degradation Pathways : Hydrolysis of the amine group under humid conditions; monitor via TLC or FT-IR for amine oxidation (e.g., NH₂ → NO₂).

- Mitigation : Use inert atmospheres (N₂/Ar) during handling and add stabilizers like BHT for long-term storage .

Advanced Research Questions

Q. Q4: How can computational modeling (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Parameters : Calculate Fukui indices to identify electrophilic/nucleophilic sites. Compare with experimental data from Suzuki-Miyaura couplings (e.g., boron-containing analogs in ).

- Reactivity Trends : The electron-withdrawing fluoro and methoxy groups may direct metalation to the bromine site. Validate with kinetic studies (e.g., rate constants for Pd-catalyzed reactions) .

Q. Q5: How do steric and electronic effects of the methoxy group influence regioselectivity in derivatization reactions?

Methodological Answer:

- Steric Maps : Use molecular docking or X-ray data (e.g., from ) to analyze substituent bulk.

- Electronic Profiling : Hammett constants (σ) for the methoxy group predict para-directing behavior. Experimental validation via nitration or sulfonation reactions (e.g., meta-substitution in ’s bromo-methoxy thiophenes) .

Q. Q6: What analytical strategies resolve contradictions in reported spectral data for brominated aniline derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.